(Cyclohex-3-en-1-ylmethyl)(1-methoxypropan-2-yl)amine
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Overview
Description
(Cyclohex-3-en-1-ylmethyl)(1-methoxypropan-2-yl)amine is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is a derivative of cyclohexane and is characterized by the presence of an amine group and a methoxy group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-ylmethyl)(1-methoxypropan-2-yl)amine typically involves the reaction of cyclohex-3-en-1-ylmethanol with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-ylmethyl)(1-methoxypropan-2-yl)amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines .
Scientific Research Applications
(Cyclohex-3-en-1-ylmethyl)(1-methoxypropan-2-yl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-ylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the methoxy group.
Methoxypropylamine: Similar structure but lacks the cyclohexane ring.
Cyclohexylmethanol: Contains the cyclohexane ring but lacks the amine group.
Uniqueness
(Cyclohex-3-en-1-ylmethyl)(1-methoxypropan-2-yl)amine is unique due to the presence of both the cyclohexane ring and the methoxy group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H21NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-4,10-12H,5-9H2,1-2H3 |
InChI Key |
VGPASPQFCMZSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1CCC=CC1 |
Origin of Product |
United States |
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